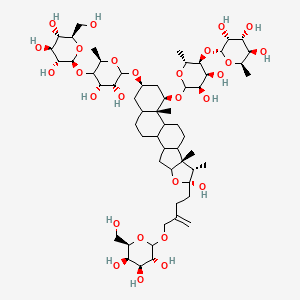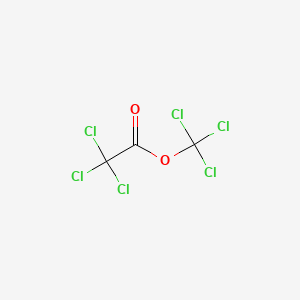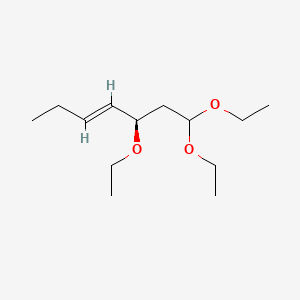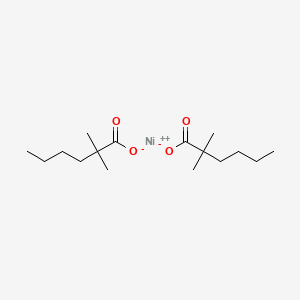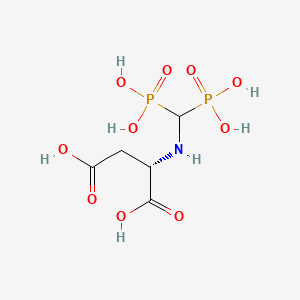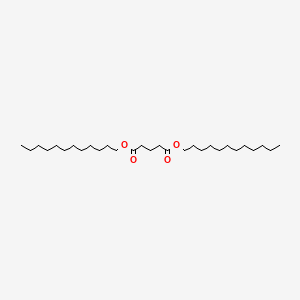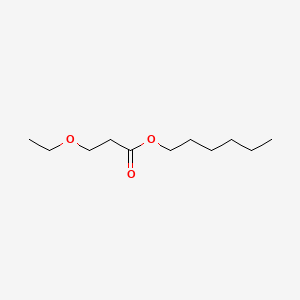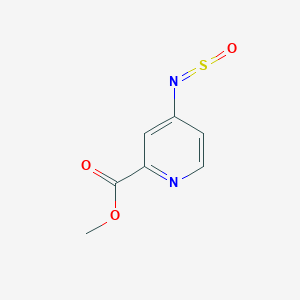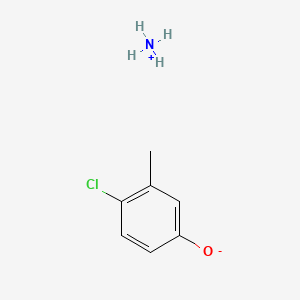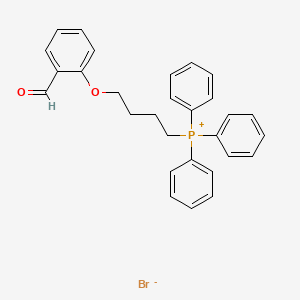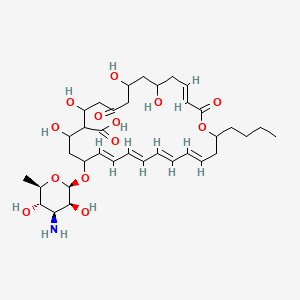
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a benzoxecin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
科学的研究の応用
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate has several scientific research applications, including:
Biology: The compound may be used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) methanesulfonate
- (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) ethanesulfonate
Uniqueness
Compared to similar compounds, (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group can impart different chemical and physical properties, such as increased stability or reactivity, making it valuable for specific applications.
特性
分子式 |
C16H15F3O5S |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3 |
InChIキー |
BNWWXEVMBIYBHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


